N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)thiophene-2-carboxamide
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Description
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H19NO3S and its molecular weight is 281.37. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)thiophene-2-carboxamide and its derivatives have been researched for their antiviral properties. Notably, certain derivatives have shown potent antiviral activity against influenza A and B viruses. For example, a study by Göktaş et al. (2012) utilized a microwave-assisted synthesis method to create novel compounds carrying an adamantyl moiety, which demonstrated significant inhibitory effects against influenza A (H1N1 and H3N2) and B viruses in MDCK cell cultures. One particular compound, N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamide, was highlighted as a potent inhibitor, particularly against influenza A/H3N2 virus, indicating its potential as an influenza virus fusion inhibitor (Göktaş et al., 2012).
Similarly, Apaydın et al. (2020) synthesized and evaluated a series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives for their antiviral activity. Some of these compounds showed strong activity against influenza A/H3N2 virus, indicating the versatility of the spirothiazolidinone scaffold in creating new antiviral molecules (Apaydın et al., 2020).
Synthesis and Characterization
Research has also focused on the synthesis and characterization of related compounds. Farkas et al. (2015) reported a palladium-catalyzed aminocarbonylation to produce 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides, providing insights into the influence of amine nucleophiles and reaction conditions on yields (Farkas et al., 2015).
Antimicrobial Activity
Studies have also examined the antimicrobial properties of related compounds. For instance, a study by Cakmak et al. (2022) explored the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide and its antimicrobial activity against various microorganisms. The study highlights the potential use of these compounds in battling bacterial infections (Cakmak et al., 2022).
Metal Complex Synthesis
Canpolat and Kaya (2004) researched the synthesis and characterization of metal complexes containing 1,4-dioxaspiro[4.5]decane derivatives. They found that these compounds form complexes with various metals, suggesting potential applications in material science and coordination chemistry (Canpolat & Kaya, 2004).
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c16-13(12-5-4-8-19-12)15-9-11-10-17-14(18-11)6-2-1-3-7-14/h4-5,8,11H,1-3,6-7,9-10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPDAGJCLHAJIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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